molecular formula C24H18ClN3O2 B11129544 5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11129544
M. Wt: 415.9 g/mol
InChI Key: MIHPZRFHIJWLLW-UHFFFAOYSA-N
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Description

5-BENZYL-4-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes benzyl, chlorophenyl, and hydroxyphenyl groups attached to a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

The synthesis of 5-BENZYL-4-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-BENZYL-4-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-BENZYL-4-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5-BENZYL-4-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities or applications

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18ClN3O2/c25-17-12-10-16(11-13-17)23-20-21(18-8-4-5-9-19(18)29)26-27-22(20)24(30)28(23)14-15-6-2-1-3-7-15/h1-13,23,29H,14H2,(H,26,27)

InChI Key

MIHPZRFHIJWLLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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